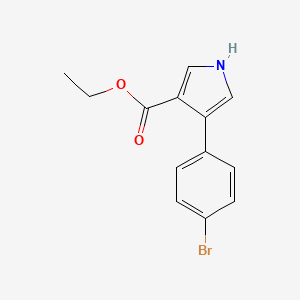
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system fused with a carboxylic acid ester group and a chlorophenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (4-chlorophenyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester
- 8-Hydroxyquinoline
Comparison:
- 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is unique due to the presence of the chlorophenyl group, which enhances its lipophilicity and potential biological activity.
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester has a methoxy group instead of a chlorophenyl group, which may alter its reactivity and biological properties.
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester contains an amino group, making it more hydrophilic and potentially affecting its interaction with biological targets.
- 8-Hydroxyquinoline lacks the ester and chlorophenyl groups, making it structurally simpler but still biologically active.
Propriétés
Numéro CAS |
134959-56-1 |
|---|---|
Formule moléculaire |
C17H12ClNO2 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl quinoline-8-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-21-17(20)15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11H2 |
Clé InChI |
AMJZQNNQKHQREC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)OCC3=CC=C(C=C3)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


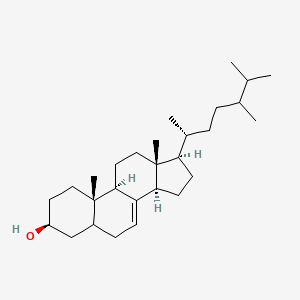
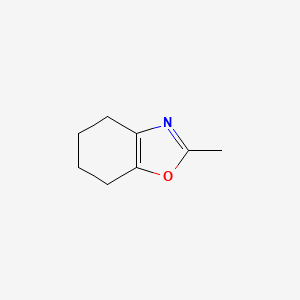
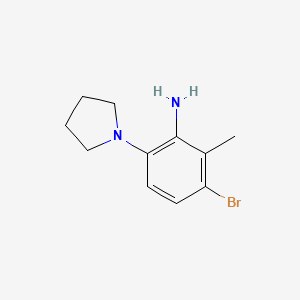
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
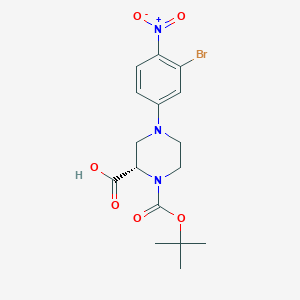
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)



